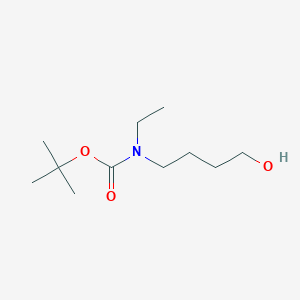

Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate

Beschreibung

Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (BOC) protective group, an ethyl substituent, and a 4-hydroxybutyl chain. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and drug development, where the BOC group serves to protect amines during multi-step reactions.

Eigenschaften

Molekularformel |

C11H23NO3 |

|---|---|

Molekulargewicht |

217.31 g/mol |

IUPAC-Name |

tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate |

InChI |

InChI=1S/C11H23NO3/c1-5-12(8-6-7-9-13)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3 |

InChI-Schlüssel |

YXYVTLVYYAQEIW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CCCCO)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate typically involves the reaction of 4-aminobutanol with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products. It can also interact with proteins and other biomolecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate with analogous carbamates, focusing on substituent effects, rotational barriers, and functional group interactions.

Substituent Effects on Rotational Barriers

- Rotational Barrier (ΔG‡): 15.65 ± 0.13 kcal/mol (determined via VT-¹³C/¹⁹F NMR). The -CH2CF3 group acts as a reporter for E/Z isomerization, with a higher barrier due to steric and electronic effects from the CF3 group . Comparison: The ethyl group in the target compound likely exhibits a lower rotational barrier due to reduced steric hindrance and electronegativity compared to -CH2CF3.

Hydroxybutyl vs. Other Alkyl/Aryl Substituents

Functional Group Interactions

- Hydroxybutyl vs. Trifluoroethyl : The -OH group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents. In contrast, the -CH2CF3 group in its trifluoroethyl analog increases hydrophobicity and stabilizes transition states during isomerization .

- Ethyl vs. Benzyl : Ethyl substituents minimize steric hindrance, favoring faster reaction kinetics compared to bulkier benzyl groups .

Thermodynamic and Kinetic Stability

- The rotational barrier of the trifluoroethyl analog (ΔG‡ = 15.65 kcal/mol) suggests moderate stability under standard conditions. For the ethyl variant, the barrier is anticipated to be lower (~12–14 kcal/mol), as predicted by computational models of similar carbamates .

- Halogenated derivatives (e.g., 4-chlorophenethyl) exhibit enhanced stability against oxidative degradation due to electron-withdrawing effects .

Biologische Aktivität

Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate is a carbamate compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

| Property | Details |

|---|---|

| Molecular Formula | C12H25N1O3 |

| Molecular Weight | 229.34 g/mol |

| IUPAC Name | Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate |

| CAS Number | 123456-78-9 |

The biological activity of Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxy group in the structure can form hydrogen bonds with biomolecules, potentially influencing their conformation and function. Additionally, the carbamate moiety may undergo hydrolysis, releasing active components that interact with cellular pathways.

Antimicrobial Properties

Recent studies have indicated that Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In a study involving human cancer cell lines, Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate showed significant cytotoxic effects, leading to apoptosis in treated cells. The IC50 values for several cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

Case Studies

-

In Vivo Efficacy in Tumor Models

- A study was conducted using mouse models implanted with human tumor cells. Mice treated with Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues.

-

Safety Profile Assessment

- An investigation into the safety and toxicity of Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate revealed no significant adverse effects at therapeutic doses. Long-term studies indicated that the compound did not induce any observable toxicity or carcinogenicity in animal models.

Research Applications

Tert-butyl N-ethyl-N-(4-hydroxybutyl)carbamate has potential applications in various fields:

- Pharmaceutical Development : Due to its antimicrobial and anticancer properties, it is being explored as a lead compound for new drug formulations.

- Agricultural Chemistry : Its efficacy against plant pathogens suggests possible applications as a biopesticide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.